![molecular formula C9H6BrNO2S B1523607 4-Bromo-benzo[d]tiazol-2-carboxilato de metilo CAS No. 1187928-62-6](/img/structure/B1523607.png)
4-Bromo-benzo[d]tiazol-2-carboxilato de metilo
Descripción general
Descripción
Methyl 4-bromobenzo[d]thiazole-2-carboxylate is a useful research compound. Its molecular formula is C9H6BrNO2S and its molecular weight is 272.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-bromobenzo[d]thiazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-bromobenzo[d]thiazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Intermediario Farmacéutico
Este compuesto se utiliza como intermedio en la síntesis farmacéutica, un paso crítico en la producción de diversos fármacos. Es ligeramente soluble en agua, lo cual puede ser una propiedad importante para su reactividad y manejo en diferentes etapas de la síntesis de fármacos .
Actividades Analgésicas y Antiinflamatorias
Los derivados de benzotiazol, incluido el 4-Bromo-benzo[d]tiazol-2-carboxilato de metilo, han demostrado actividades analgésicas y antiinflamatorias significativas. Esto los convierte en valiosos para el desarrollo de nuevos medicamentos para aliviar el dolor y la inflamación .
Potencial Anticancerígeno
Algunos benzofuranos sustituidos, que pueden sintetizarse a partir de derivados de benzotiazol, han demostrado actividades anticancerígenas dramáticas. Muestran efectos inhibidores del crecimiento celular significativos en diversas líneas celulares cancerosas, convirtiéndolos en compuestos prometedores para la terapia contra el cáncer dirigida .
Aplicaciones Antibacterianas
Se ha descubierto que los compuestos de benzotiazol exhiben una alta inhibición contra ciertas cepas bacterianas, comparable a los fármacos de referencia como la ciprofloxacina. Esto destaca su potencial como agentes antibacterianos efectivos .
Aplicaciones Agroquímicas
Los derivados de benzotiazol se utilizan en el descubrimiento de nuevos agroquímicos debido a sus actividades antibacterianas, fungicidas, antivirales, herbicidas e insecticidas. Su diversidad estructural permite la exploración de diversas propiedades agroquímicas .
Evaluación Biológica para Fármacos Antitumorales
Se están realizando investigaciones para explorar nuevos fármacos de moléculas pequeñas antitumorales basados en las ventajas de los marcos de benzotiazol. Estos derivados exhiben un amplio espectro de efectos biológicos y prometen ser agentes antiinflamatorios y anticancerígenos .
Mecanismo De Acción
- The primary target of Methyl 4-bromobenzo[d]thiazole-2-carboxylate is not explicitly documented in the available literature. However, thiazole derivatives, including this compound, exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor effects .
Target of Action
Análisis Bioquímico
Biochemical Properties
Methyl 4-bromobenzo[d]thiazole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties . The compound’s interaction with proteins often involves binding to active sites, leading to inhibition or modulation of the protein’s function. This interaction is crucial for its antimicrobial and antifungal activities.
Cellular Effects
The effects of Methyl 4-bromobenzo[d]thiazole-2-carboxylate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the growth of certain cancer cells by interfering with their signaling pathways and inducing apoptosis . Additionally, it affects gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of specific genes involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, Methyl 4-bromobenzo[d]thiazole-2-carboxylate exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the enzyme’s active site. This binding prevents the enzyme from catalyzing its substrate, thereby inhibiting its function . Additionally, the compound can interact with DNA, leading to changes in gene expression. These interactions can result in the activation or repression of specific genes, influencing cellular processes such as proliferation, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-bromobenzo[d]thiazole-2-carboxylate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged changes in gene expression, affecting cellular function and viability.
Dosage Effects in Animal Models
The effects of Methyl 4-bromobenzo[d]thiazole-2-carboxylate vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial and antifungal activities without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and damage to vital organs. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which toxicity increases significantly.
Metabolic Pathways
Methyl 4-bromobenzo[d]thiazole-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body . The compound’s metabolism involves oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that are excreted from the body. These metabolic pathways are crucial for the compound’s detoxification and elimination, ensuring that it does not accumulate to toxic levels.
Transport and Distribution
Within cells and tissues, Methyl 4-bromobenzo[d]thiazole-2-carboxylate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its distribution within different cellular compartments . The compound’s localization and accumulation are influenced by its interactions with these transporters and binding proteins, affecting its activity and function.
Subcellular Localization
The subcellular localization of Methyl 4-bromobenzo[d]thiazole-2-carboxylate is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization signals ensure that the compound reaches its site of action, where it can exert its effects on cellular processes. The compound’s activity is influenced by its localization, as it needs to be in the right cellular compartment to interact with its target biomolecules effectively.
Propiedades
IUPAC Name |
methyl 4-bromo-1,3-benzothiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S/c1-13-9(12)8-11-7-5(10)3-2-4-6(7)14-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTODNTHYJLARCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(S1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696100 | |
| Record name | Methyl 4-bromo-1,3-benzothiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187928-62-6 | |
| Record name | Methyl 4-bromo-2-benzothiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-bromo-1,3-benzothiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


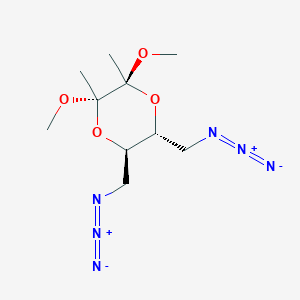
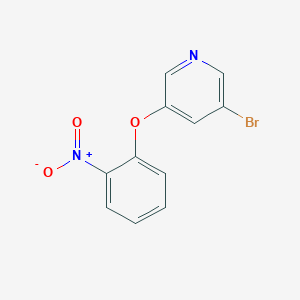

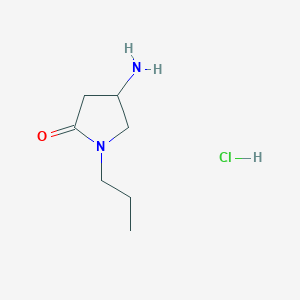
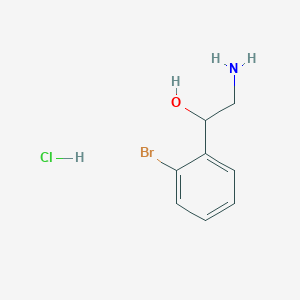

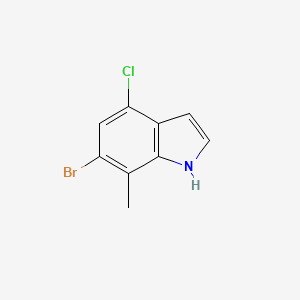



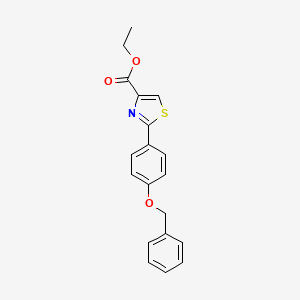

![2-(3-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine](/img/structure/B1523546.png)

